molecular formula C16H19ClN2O5 B2749482 Ethyl 6-(chloromethyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1225023-80-2

Ethyl 6-(chloromethyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2749482
CAS No.: 1225023-80-2
M. Wt: 354.79
InChI Key: JPXAXXFCUGNEEY-UHFFFAOYSA-N
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Description

Ethyl 6-(chloromethyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli reaction-derived tetrahydropyrimidine (THPM) scaffold. Key structural features include:

  • Position 4: A 3,4-dimethoxyphenyl group, contributing electron-donating methoxy substituents.
  • Position 6: A chloromethyl (-CH₂Cl) group, enhancing reactivity for further functionalization.
  • Position 2: A ketone (oxo) group, critical for hydrogen bonding in biological interactions.
  • Position 5: An ethyl carboxylate ester, influencing solubility and pharmacokinetics.

Properties

IUPAC Name

ethyl 6-(chloromethyl)-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O5/c1-4-24-15(20)13-10(8-17)18-16(21)19-14(13)9-5-6-11(22-2)12(7-9)23-3/h5-7,14H,4,8H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXAXXFCUGNEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)OC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-(chloromethyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 1225023-80-2) is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C16H19ClN2O5C_{16}H_{19}ClN_{2}O_{5}, with a molecular weight of approximately 354.78 g/mol. The structure features a tetrahydropyrimidine core that contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₉ClN₂O₅
Molecular Weight354.78 g/mol
CAS Number1225023-80-2

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of tetrahydropyrimidines possess significant antimicrobial properties. The presence of the chloromethyl group may enhance interaction with microbial cell membranes, leading to increased permeability and cell death.
  • Antioxidant Properties : Compounds with methoxyphenyl groups have been associated with antioxidant activity. This may be due to their ability to scavenge free radicals and reduce oxidative stress in biological systems.
  • Enzyme Inhibition : Some tetrahydropyrimidine derivatives act as inhibitors for specific enzymes involved in metabolic pathways. This inhibition can lead to altered physiological responses in target organisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of various tetrahydropyrimidine derivatives against common pathogens. The results indicated that compounds with chloromethyl substitutions demonstrated enhanced activity against Gram-positive bacteria compared to their non-chlorinated counterparts .
  • Antioxidant Activity Assessment : In vitro assays measuring the ability of compounds to scavenge free radicals revealed that this compound exhibited significant antioxidant activity. This suggests potential therapeutic applications in oxidative stress-related conditions .

Comparison with Similar Compounds

Substituent Variations at Position 4

Compound Position 4 Substituent Key Findings Reference
Target Compound 3,4-Dimethoxyphenyl Enhanced electron density; studied for FMOs and MESP .
Ethyl 4-(4-hydroxyphenyl) derivative 4-Hydroxyphenyl Exhibited anticancer activity against MCF-7 cells (IC₅₀ = 12–18 µM) .
Ethyl 4-(4-chlorophenyl) derivative 4-Chlorophenyl Reduced electron density; structural analogs used in ion mobility studies .
Ethyl 4-(2,4-dimethoxyphenyl) 2,4-Dimethoxyphenyl Byproduct in Biginelli reactions; extended conjugation via styryl group forms heterostilbenes .

Key Trends :

  • Electron-donating groups (e.g., methoxy) enhance binding to biological targets .
  • Bulky substituents (e.g., styryl groups) alter reaction pathways, leading to novel byproducts .

Substituent Variations at Position 6

Compound Position 6 Substituent Key Findings Reference
Target Compound Chloromethyl (-CH₂Cl) High reactivity for nucleophilic substitution; potential for lead optimization .
Ethyl 6-methyl derivative Methyl (-CH₃) Reduced reactivity; used in UV-Vis and theoretical studies .
Ethyl 6-bromomethyl derivative Bromomethyl (-CH₂Br) Higher halogen reactivity; used in alkylation studies .
Chitosan NP-loaded analog (Compound A) Chloromethyl (-CH₂Cl) Incorporated into nanoparticles for targeted drug delivery .

Key Trends :

  • Halogenated groups (Cl, Br) improve electrophilicity for drug derivatization .
  • Methyl groups simplify synthetic routes but limit functionalization .

Modifications at Position 2

Compound Position 2 Group Key Findings Reference
Target Compound Oxo (=O) Stabilizes hydrogen bonding with target proteins .
Ethyl 2-thioxo derivative Thioxo (=S) Altered binding affinity; evaluated for anti-HAV activity .

Key Trends :

  • Oxo groups enhance interactions with polar residues in enzymes .
  • Thioxo groups may improve metabolic stability but reduce polarity .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing Ethyl 6-(chloromethyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including Biginelli-like condensations or modifications of dihydropyrimidinone (DHPM) scaffolds. Key steps include:

  • Condensation : Reacting substituted aldehydes (e.g., 3,4-dimethoxybenzaldehyde) with β-keto esters (e.g., ethyl acetoacetate) and urea/thiourea derivatives under acidic conditions.
  • Chloromethylation : Introducing the chloromethyl group via electrophilic substitution or post-functionalization of the DHPM core.
  • Optimization : Solvents (e.g., acetic acid, DMSO) and catalysts (e.g., NH4_4Cl) are critical for yield and purity. For example, refluxing in acetic acid at 100°C for 8–10 hours is common .
  • Purification : Recrystallization from ethanol or chromatography for isolating enantiomers or resolving byproducts .

Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?

  • Methodological Answer :

  • X-ray Crystallography : Resolves stereochemistry and confirms molecular conformation (e.g., flattened boat structure of the tetrahydropyrimidine ring) .
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., chloromethyl, dimethoxyphenyl groups) and assess purity.
  • IR : Confirms carbonyl (C=O) and N–H stretching vibrations .
  • Mass Spectrometry : Determines molecular weight and fragmentation patterns (e.g., ESI-MS for Cl isotope patterns) .

Q. What strategies are used to evaluate the compound’s potential biological activity in early-stage research?

  • Methodological Answer :

  • In Silico Screening : Molecular docking to assess interactions with targets like kinases or GPCRs, leveraging the dimethoxyphenyl group’s potential for π-stacking .
  • In Vitro Assays :
  • Enzyme Inhibition : Test against proteases or oxidases using fluorogenic substrates.
  • Cytotoxicity : MTT assays on cell lines (e.g., HeLa, MCF-7) to screen for anticancer activity .
  • Structure-Activity Relationship (SAR) : Modifying the chloromethyl or dimethoxy groups to correlate substituents with activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric purity during synthesis?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in chloromethylation, while dichloromethane minimizes side reactions .
  • Catalyst Selection : Lewis acids (e.g., ZnCl2_2) accelerate electrophilic substitution, reducing reaction time from 12 to 6 hours .
  • Temperature Control : Lower temperatures (0–5°C) suppress racemization during chiral center formation .
  • Chiral Resolution : Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) or HPLC with chiral columns (e.g., Chiralpak AD-H) .

Q. What advanced techniques address stereochemical ambiguities in crystallographic or spectroscopic data?

  • Methodological Answer :

  • Single-Crystal XRD : Resolves disorder in flexible groups (e.g., ethyl esters) and confirms absolute configuration via Flack parameter analysis .
  • Dynamic NMR : Detects atropisomerism in dimethoxyphenyl groups by variable-temperature 1^1H NMR .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) validate experimental geometries and predict vibrational spectra .

Q. How should researchers reconcile contradictory data in synthetic yields or biological activity across studies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize protocols (e.g., solvent purity, catalyst batch) to isolate variables. For example, NH4_4Cl vs. HCl as catalysts may explain yield disparities .
  • Meta-Analysis : Compare crystallographic data (e.g., C–Cl bond lengths) to identify structural outliers affecting reactivity .
  • Biological Replication : Use isogenic cell lines and control for assay conditions (e.g., serum concentration in cytotoxicity tests) .

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